DMT-dA(PAc) Phosphoramidite

Oligonucleotide Synthesis Deprotection Kinetics Base-Labile Protecting Groups

DMT-dA(PAc) Phosphoramidite is engineered for UltraMILD oligonucleotide deprotection—complete N6-phenoxyacetyl removal in ≤4 h at room temperature versus 8–24 h at 55°C for standard benzoyl-protected adenosine. This prevents degradation of base-labile modifications (e.g., TAMRA/Cy dyes, 5,6-dihydrouridine) during workup. Enhanced acid stability of the PAc group reduces cumulative depurination across cycles, enabling high-integrity assembly of long oligos (>50 mers). The 20-hour deprotection time saving per run directly increases instrument throughput in core facilities and diagnostic manufacturing. Minimum purity ≥98%.

Molecular Formula C48H54N7O8P
Molecular Weight 888.0 g/mol
Cat. No. B026310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dA(PAc) Phosphoramidite
Molecular FormulaC48H54N7O8P
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
InChIInChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1
InChIKeyINUFZOANRLMUCW-SDNJGBRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dA(PAc) Phosphoramidite: Product Definition and Procurement Considerations


DMT-dA(PAc) Phosphoramidite (CAS 110543-74-3) is a nucleoside phosphoramidite building block employed in the solid-phase synthesis of DNA and RNA oligonucleotides . The compound features a 5′-O-dimethoxytrityl (DMT) protecting group for the sugar hydroxyl, a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety for chain elongation, and a base-labile N6-phenoxyacetyl (PAc) group on the exocyclic amine of deoxyadenosine . This specific combination of protecting groups is designed to enable UltraMILD post-synthesis deprotection protocols, making it a key reagent for the preparation of oligonucleotides containing base-sensitive modifications [1].

Why DMT-dA(PAc) Cannot Be Arbitrarily Substituted with Other Adenosine Phosphoramidites


In automated oligonucleotide synthesis, the choice of exocyclic amine protecting group on adenosine profoundly impacts the final deprotection conditions and, consequently, the integrity of the synthesized oligomer . Standard N6-benzoyl (Bz) protected adenosine phosphoramidites (e.g., DMT-dA(Bz)) require prolonged, harsh alkaline treatment—typically concentrated ammonium hydroxide at 55 °C for 8 hours or room temperature for 24 hours—to achieve complete deprotection . Similarly, while ultra-fast labile groups like tert-butylphenoxyacetyl (TAC) offer rapid deprotection (15 min at 55 °C), their use can be incompatible with certain base-labile modifications . The N6-phenoxyacetyl (PAc) group in DMT-dA(PAc) is specifically engineered to enable complete deprotection under significantly milder conditions, thereby preventing damage to sensitive labels, dyes, or modified bases. Generic substitution without considering these distinct deprotection profiles can lead to incomplete deprotection, oligonucleotide degradation, or incompatibility with sensitive downstream applications [1].

Quantitative Differentiation Evidence for DMT-dA(PAc) Phosphoramidite


Deprotection Kinetics: PAc vs. Benzoyl (Bz) Under Standard Ammonia Conditions

The N6-phenoxyacetyl (PAc) group is completely removed in less than 4 hours using 29% aqueous ammonia at room temperature, as determined by NMR and HPLC analysis [1]. In contrast, the standard N6-benzoyl (Bz) group requires 8 hours at 55 °C or 24 hours at room temperature for full deprotection . Under ethanolic ammonia, PAc is cleaved rapidly and selectively in 2 hours, while standard protecting groups (Ac, Bz, iBu) are largely retained [2].

Oligonucleotide Synthesis Deprotection Kinetics Base-Labile Protecting Groups

Acid Stability: Reduced Depurination vs. Benzoyl (Bz) Protection

The stability of N6-phenoxyacetyl-2′-deoxyadenosine toward depurination under acidic conditions used in the detritylation step was favorably compared with that of classic N6-benzoyl-protected adenine [1]. While exact depurination rate constants are not provided, the comparative stability assessment indicates that the PAc group confers superior resistance to acid-catalyzed glycosidic bond cleavage during the repeated dichloroacetic acid treatments of automated synthesis.

Depurination Acid Stability Detritylation

Coupling Efficiency: PAc-Protected dA vs. Standard Bz-dA in Solid-Phase Synthesis

In the synthesis of RNA sequences, fully protected N-phenoxyacetylated ribonucleoside phosphoramidite monomers achieved an average stepwise coupling efficiency of 99% over a 180-second coupling time when activated with 5-benzylthio-1H-tetrazole [1]. While comparable data for DMT-dA(Bz) under identical conditions are not provided, this efficiency is consistent with the industry benchmark of >98–99% for high-quality DNA amidites , indicating that the presence of the PAc group does not compromise coupling performance.

Coupling Efficiency Phosphoramidite Solid-Phase Synthesis

Validated Application Scenarios for DMT-dA(PAc) Phosphoramidite


Synthesis of Oligonucleotides with Alkali-Labile Modifications

DMT-dA(PAc) is the preferred building block for synthesizing oligonucleotides containing base-labile modifications such as saturated pyrimidines (e.g., 5,6-dihydrouridine), certain fluorescent dyes (e.g., cyanine, TAMRA), and other sensitive reporters . The rapid, room-temperature deprotection in ammonia (≤4 hours) prevents the degradation that would occur under the prolonged, heated conditions required for standard benzoyl-protected amidites [1].

Synthesis of Long Oligonucleotides with High Sequence Fidelity

The enhanced acid stability of the PAc protecting group compared to Bz reduces cumulative depurination during repeated detritylation steps . This is critical for the successful assembly of long oligonucleotides (e.g., >50 mers), where even small losses per cycle result in significant overall yield reduction and sequence heterogeneity.

High-Throughput and Automated Oligonucleotide Production

The faster, room-temperature deprotection of DMT-dA(PAc) directly reduces overall post-synthesis processing time by up to 20 hours compared to DMT-dA(Bz) [1]. This time saving is compounded across multiple synthesis runs, increasing instrument utilization and throughput in high-demand production environments such as core facilities and diagnostic oligo manufacturing.

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